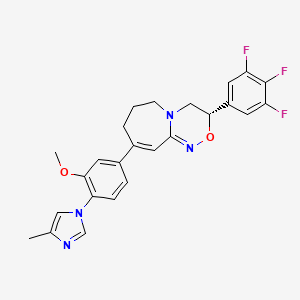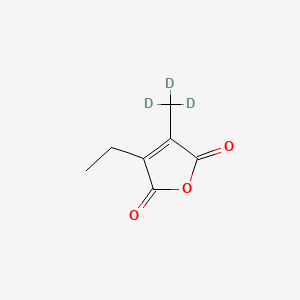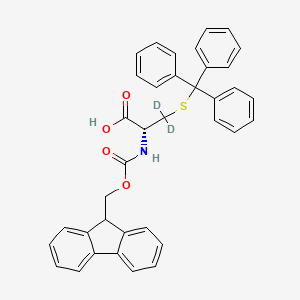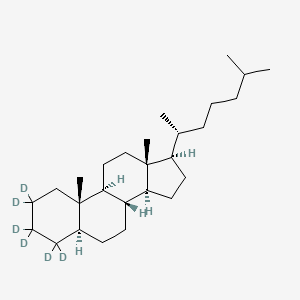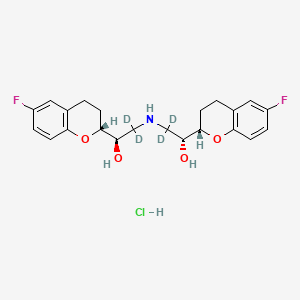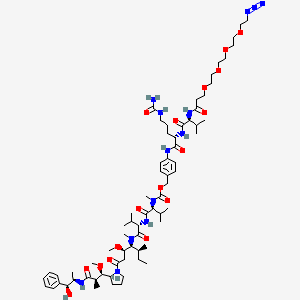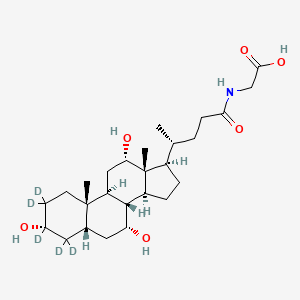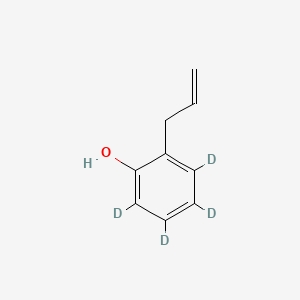
Alexidine-d10 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alexidine-d10 (dihydrochloride) is a deuterated form of alexidine dihydrochloride, a bisbiguanide compound known for its potent antimicrobial properties. It is primarily used in research settings to study its effects on various biological systems. The compound is characterized by its ability to inhibit protein tyrosine phosphatases localized to mitochondria, making it a valuable tool in biochemical and pharmacological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alexidine-d10 (dihydrochloride) involves the incorporation of deuterium atoms into the alexidine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the parent compound, alexidine, followed by deuteration using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of Alexidine-d10 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced deuteration techniques and high-purity deuterated reagents is crucial in industrial settings to achieve the desired isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions: Alexidine-d10 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Alexidine-d10 (dihydrochloride) can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized alexidine derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Alexidine-d10 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in cell biology research to investigate its effects on cellular processes and protein interactions.
Medicine: Studied for its potential therapeutic applications, particularly in antimicrobial and antifungal treatments.
Industry: Utilized in the development of new antimicrobial agents and as a standard in analytical chemistry for isotope dilution mass spectrometry
Wirkmechanismus
The mechanism of action of Alexidine-d10 (dihydrochloride) involves its interaction with protein tyrosine phosphatases localized to mitochondria. By inhibiting these enzymes, the compound disrupts cellular signaling pathways, leading to various biological effects. The inhibition of protein tyrosine phosphatases affects mitochondrial function, which can result in altered cellular metabolism and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Chlorhexidine: Another bisbiguanide compound with antimicrobial properties.
Hexachlorophene: An antiseptic agent with similar applications in antimicrobial treatments.
Polyhexamethylene biguanide: A polymeric biguanide used in disinfectants and antiseptics
Comparison: Alexidine-d10 (dihydrochloride) is unique due to its deuterated nature, which enhances its stability and allows for more precise analytical studies. Compared to chlorhexidine and hexachlorophene, Alexidine-d10 (dihydrochloride) offers distinct advantages in research applications due to its isotopic labeling, which facilitates detailed mechanistic studies and quantitative analyses .
Eigenschaften
Molekularformel |
C26H58Cl2N10 |
|---|---|
Molekulargewicht |
591.8 g/mol |
IUPAC-Name |
1-[N'-[6-[[amino-[[N'-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C26H56N10.2ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);2*1H/i3D3,4D3,7D2,8D2;; |
InChI-Schlüssel |
BRJJFBHTDVWTCJ-YIGPJHFESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(CCCC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CCCC)C([2H])([2H])C([2H])([2H])[2H])N)N.Cl.Cl |
Kanonische SMILES |
CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
